N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide
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Overview
Description
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazole ring, a pyridine ring, and an azepane ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The azepane ring is then incorporated through a reductive amination process. Each step requires specific reagents and conditions, such as the use of strong bases, reducing agents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition or receptor modulation.
Mechanism of Action
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites. These interactions can influence various cellular pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple Bond Compounds: Molecules with triple bonds, such as nitrogen (N₂), known for their strong bonding and stability.
Uniqueness
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide stands out due to its multi-ring structure, which provides a unique combination of chemical properties.
Properties
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[[(3S)-2-oxoazepan-3-yl]amino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S/c1-2-13-11-26-16(22-13)10-21-17(24)12-6-7-15(20-9-12)23-14-5-3-4-8-19-18(14)25/h6-7,9,11,14H,2-5,8,10H2,1H3,(H,19,25)(H,20,23)(H,21,24)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWBVUKBTLGTEM-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N[C@H]3CCCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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